5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Description
5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 699747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been found to exhibit significant anti-acetylcholinesterase activity , suggesting that acetylcholinesterase could be a potential target. Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.
Mode of Action
Given its anti-acetylcholinesterase activity , it may inhibit the function of acetylcholinesterase, leading to an increase in acetylcholine levels. This can enhance cholinergic nerve transmission, which could have potential therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.
Pharmacokinetics
The pharmacokinetic properties of this compound have been predicted using computational tools . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were calculated . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .
Result of Action
Its anti-acetylcholinesterase activity suggests that it could increase acetylcholine levels, enhancing cholinergic nerve transmission . This could potentially have therapeutic effects in conditions characterized by acetylcholine deficiency.
Action Environment
The compound was found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . This suggests that environmental factors such as light, pH, and temperature can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been found to exhibit anti-acetylcholinesterase activity . This suggests that it may interact with the enzyme acetylcholinesterase, potentially inhibiting its function
Cellular Effects
Its anti-acetylcholinesterase activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its anti-acetylcholinesterase activity suggests that it may bind to this enzyme, inhibiting its function . This could lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound has been found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress .
Properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCCPFNBTXBJLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203239 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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